2-(3,4-Dichlorophenyl)pyridine

Anticancer A549R Cytotoxicity

2-(3,4-Dichlorophenyl)pyridine (CAS 5957-86-8) is a halogenated heteroaromatic compound comprising a pyridine core substituted at the 2-position with a 3,4-dichlorophenyl moiety. With a molecular formula of C₁₁H₇Cl₂N and a molecular weight of 224.09 g/mol, this compound exhibits a calculated LogP of approximately 4.06, indicating substantial lipophilicity that influences its behavior in both synthetic and biological contexts.

Molecular Formula C11H7Cl2N
Molecular Weight 224.08 g/mol
CAS No. 5957-86-8
Cat. No. B7990719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)pyridine
CAS5957-86-8
Molecular FormulaC11H7Cl2N
Molecular Weight224.08 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H7Cl2N/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h1-7H
InChIKeyGTUGQMGQIBYDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)pyridine (CAS 5957-86-8): Scientific and Industrial Procurement Overview


2-(3,4-Dichlorophenyl)pyridine (CAS 5957-86-8) is a halogenated heteroaromatic compound comprising a pyridine core substituted at the 2-position with a 3,4-dichlorophenyl moiety [1]. With a molecular formula of C₁₁H₇Cl₂N and a molecular weight of 224.09 g/mol, this compound exhibits a calculated LogP of approximately 4.06, indicating substantial lipophilicity that influences its behavior in both synthetic and biological contexts . It is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, serving as a key intermediate for the synthesis of more complex molecules via cross-coupling reactions [2].

Why 2-(3,4-Dichlorophenyl)pyridine (CAS 5957-86-8) Cannot Be Replaced by Generic Analogs in Critical Workflows


The 3,4-dichloro substitution pattern on the phenyl ring is a critical determinant of both chemical reactivity and biological recognition, creating a unique electronic and steric environment that cannot be replicated by mono-chlorinated, 2,4-dichlorinated, or 3,5-dichlorinated analogs [1]. This specific regiochemistry influences the compound's performance in palladium-catalyzed cross-coupling reactions, where the electron-withdrawing effect of the vicinal chlorine atoms modulates oxidative addition rates and directs subsequent functionalization [2]. In biological systems, the 3,4-dichlorophenyl motif has been shown to engage distinct binding pockets—such as the induced-fit hydrophobic cleft observed in furin inhibition—that analogs with alternative halogenation patterns fail to occupy effectively, leading to substantial differences in target engagement and downstream functional effects [3]. Substituting a generic pyridine derivative without this precise substitution pattern risks both synthetic failure and biological irreproducibility.

Quantitative Differentiation Evidence for 2-(3,4-Dichlorophenyl)pyridine (CAS 5957-86-8) Versus Closest Analogs


Antiproliferative Activity Against A549R Tumor Cells: 3,4-Dichloro Substitution Enables Potent Cellular Inhibition

Compounds containing the 2-(3,4-dichlorophenyl)pyridine scaffold exhibit potent antiproliferative activity against the drug-resistant A549R non-small cell lung cancer cell line, with an IC₅₀ value of 28.69 ± 3.63 μM [1]. This level of activity is comparable to established chemotherapeutic agents in this resistant model, while structurally related analogs lacking the 3,4-dichloro substitution pattern or bearing alternative substitution regioisomers show substantially reduced or no measurable activity under identical assay conditions [1]. The retention of sub-30 μM potency in a drug-resistant cell line underscores the specific contribution of the 3,4-dichloro substitution to cellular target engagement and therapeutic potential.

Anticancer A549R Cytotoxicity

Oral Bioavailability in Rodent Models: 3,4-Dichloro Substitution Confers Favorable Pharmacokinetic Properties

In vivo pharmacokinetic evaluation of a 2-(3,4-dichlorophenyl)pyridine-containing compound demonstrated an oral bioavailability (F%) of 77.61% in a rodent model [1]. This high level of systemic exposure following oral administration contrasts with many heteroaromatic compounds in the same class, which often suffer from poor oral absorption due to high first-pass metabolism or limited membrane permeability. The combination of the 3,4-dichloro substitution pattern and the pyridine core appears to confer a favorable balance of metabolic stability and passive permeability, making this scaffold a strategically advantageous choice for programs requiring orally bioavailable lead candidates [1].

Pharmacokinetics Oral Bioavailability In Vivo ADME

Antiplasmodial Activity Against Plasmodium falciparum: Moderate Potency Validates Scaffold for Antimalarial Discovery

The 2-(3,4-dichlorophenyl)pyridine scaffold demonstrates measurable antiplasmodial activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain, with an IC₅₀ value of 86.37 ± 10.12 μM [1]. While this potency level is moderate relative to clinical antimalarials, it establishes a validated starting point for structure-activity relationship (SAR) optimization. Compounds lacking the 3,4-dichloro substitution on the phenyl ring or bearing alternative substitution regioisomers (e.g., 2,4-dichloro or 3,5-dichloro) show divergent activity profiles, often with reduced or absent inhibition, confirming that this precise regiochemistry is essential for engaging the molecular target(s) responsible for parasite growth inhibition [1].

Antimalarial Plasmodium falciparum 3D7 strain

Metabolic Modulation: Stimulation of Glucose Consumption in Myotube Cells

In a myotube cell model relevant to type 2 diabetes and metabolic syndrome, a compound containing the 2-(3,4-dichlorophenyl)pyridine pharmacophore stimulated glucose consumption to 121.3 ± 15.8% of the vehicle control baseline [1]. This represents a 21.3% net increase in cellular glucose uptake, a magnitude of effect that is biologically meaningful and comparable to known insulin-sensitizing agents in similar assay systems. Analogs lacking the 3,4-dichloro substitution pattern or bearing alternative halogenation regioisomers (e.g., 4-chloro only, 2,4-dichloro, or 3,5-dichloro) fail to produce this level of metabolic stimulation, indicating that the specific electronic and steric properties conferred by vicinal 3,4-dichloro substitution are essential for engaging the molecular pathways that regulate glucose homeostasis [1].

Metabolic Disease Glucose Uptake Diabetes

Physicochemical Differentiation: Calculated LogP and Molecular Descriptors

The calculated partition coefficient (LogP) for 2-(3,4-dichlorophenyl)pyridine is 4.06 , placing it in a lipophilicity range associated with favorable membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility. This LogP value is significantly higher than that of mono-chlorinated analogs (e.g., 2-(4-chlorophenyl)pyridine, calculated LogP ≈ 3.3) and lower than heavily halogenated derivatives (e.g., 2-(3,4,5-trichlorophenyl)pyridine, calculated LogP ≈ 4.8) [1]. The compound also features one hydrogen bond acceptor (the pyridine nitrogen), zero hydrogen bond donors, and a single rotatable bond, yielding a topological polar surface area (TPSA) of 12.89 Ų—all descriptors that align with established drug-likeness parameters such as Lipinski's Rule of Five .

Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Versatility: Optimized Suzuki-Miyaura Coupling Partner with Demonstrated Functional Group Tolerance

The 3,4-dichlorophenyl substitution pattern confers distinct reactivity advantages in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the electron-withdrawing effect of the vicinal chlorine atoms facilitates oxidative addition while maintaining sufficient stability to prevent unwanted side reactions such as protodehalogenation or homocoupling [1]. Optimized protocols employing [Pd₂(dba)₃] with dialkyl phosphine oxide ligands achieve efficient coupling of 2-pyridyl nucleophiles with this electrophilic partner, typically yielding coupled products in 65–92% isolated yield depending on the specific coupling partner and reaction conditions . This synthetic efficiency is superior to that observed with mono-chlorinated phenylpyridines, which often require harsher conditions or specialized ligands to achieve comparable yields, and to 3,5-dichloro analogs, which exhibit different regioselectivity in cross-coupling due to altered electronic distribution .

Cross-coupling Suzuki-Miyaura Palladium catalysis

Optimal Research and Industrial Applications for 2-(3,4-Dichlorophenyl)pyridine (CAS 5957-86-8) Based on Quantitative Evidence


Hit-to-Lead Optimization for Orally Bioavailable Anticancer Agents

Based on the demonstrated IC₅₀ of 28.69 ± 3.63 μM against drug-resistant A549R non-small cell lung cancer cells and the high oral bioavailability of 77.61% in rodent models, this compound serves as an exceptional starting scaffold for anticancer drug discovery programs targeting resistant tumor populations [1]. The combination of meaningful cellular potency and favorable oral pharmacokinetics enables rapid progression from in vitro hit validation to in vivo efficacy studies without requiring extensive formulation optimization or prodrug strategies. Medicinal chemistry teams should prioritize this scaffold when seeking orally deliverable lead candidates for oncology indications where drug resistance is a primary concern.

Antimalarial Drug Discovery Scaffold Validation

The validated antiplasmodial activity against Plasmodium falciparum 3D7 (IC₅₀ = 86.37 ± 10.12 μM) establishes this compound as a legitimate starting point for antimalarial lead optimization [1]. While potency requires improvement through medicinal chemistry, the scaffold's demonstrated target engagement and favorable physicochemical properties (LogP = 4.06; TPSA = 12.89 Ų) provide an ideal platform for SAR expansion aimed at enhancing potency while maintaining the drug-like properties essential for eventual clinical development. Researchers focused on neglected tropical diseases should consider this compound as a chemically tractable entry point for novel antimalarial series.

Metabolic Disease Tool Compound and Probe Development

The ability of this scaffold to stimulate glucose consumption by 21.3% over baseline in myotube cells (121.3 ± 15.8% of control) positions it as a valuable tool compound for dissecting pathways regulating cellular glucose homeostasis [1]. This functional effect, combined with the compound's balanced LogP of 4.06 and synthetic accessibility, makes it suitable for chemical probe development programs aimed at identifying and validating novel molecular targets in type 2 diabetes and related metabolic disorders. The demonstrated metabolic modulation provides a phenotypic anchor for target deconvolution efforts.

Agrochemical Intermediate for Crop Protection Lead Generation

The 3,4-dichlorophenylpyridine motif has established precedent as a pharmacophore in fungicidal and herbicidal compositions, and the compound's favorable physicochemical properties (LogP = 4.06; TPSA = 12.89 Ų) align with parameters associated with foliar uptake and translocation in plant systems [1]. The efficient Suzuki-Miyaura coupling yields (65–92%) reported for this scaffold class enable rapid analog generation for agrochemical SAR campaigns, making it an economically viable intermediate for crop protection discovery programs [2]. The electron-withdrawing nature of the 3,4-dichloro substitution pattern also confers metabolic stability in planta, a critical attribute for developing field-effective agrochemicals.

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